molecular formula C20H17Br2NO3S B14948944 4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide

4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide

Cat. No.: B14948944
M. Wt: 511.2 g/mol
InChI Key: XUOQTTYKCTXARL-UHFFFAOYSA-N
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Description

4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide is a complex organic compound characterized by the presence of bromine atoms and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with 4-bromobenzene sulfonyl chloride in the presence of a base to form 4-(4-bromophenoxy)benzenesulfonamide. This intermediate is then reacted with 1-(4-bromophenyl)ethanone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological targets, while the bromophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)ethanol: Similar in structure but lacks the sulfonamide group.

    1-(4-bromophenyl)ethyl propionate: Contains a propionate group instead of the sulfonamide group.

    4-(4-bromophenyl)-1-ethyl-4-piperidinol: Contains a piperidinol group, differing in its functional groups and overall structure.

Uniqueness

4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide is unique due to the presence of both bromophenyl and sulfonamide groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C20H17Br2NO3S

Molecular Weight

511.2 g/mol

IUPAC Name

4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C20H17Br2NO3S/c1-14(15-2-4-16(21)5-3-15)23-27(24,25)20-12-10-19(11-13-20)26-18-8-6-17(22)7-9-18/h2-14,23H,1H3

InChI Key

XUOQTTYKCTXARL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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